methyl N-(4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}phenyl)carbamate
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Description
Methyl N-(4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}phenyl)carbamate is a useful research compound. Its molecular formula is C17H20N2O5S2 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.08136409 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl N-(4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}phenyl)carbamate is a complex organic compound with potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Tetrahydro-benzothiophene moiety : This component is known for its diverse biological activities.
- Sulfamoyl group : Often associated with antimicrobial properties.
- Carbamate functionality : Commonly linked to various pharmacological effects.
The molecular formula for this compound is C14H15N2O3S2, with a molecular weight of approximately 293.4 g/mol.
Preliminary studies suggest that this compound may exert its biological effects through:
- Enzyme modulation : Interacting with specific enzymes involved in metabolic pathways.
- Receptor activity : Potentially binding to various receptor sites influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis and other pathogenic bacteria:
Compound | MIC (µg/mL) | Inhibition (%) |
---|---|---|
7a | 250 | 98 |
7b | 100 | 99 |
These results highlight the potential for developing new antimicrobial agents based on this compound's structure .
Anti-HBV Activity
The compound has also been evaluated for its antiviral properties, particularly against Hepatitis B virus (HBV). In vitro studies demonstrated that derivatives similar to this compound can increase intracellular levels of APOBEC3G (A3G), which plays a crucial role in inhibiting HBV replication .
Case Studies and Research Findings
- Antitubercular Activity :
- Enzyme Inhibition :
- Cytotoxicity Studies :
Properties
IUPAC Name |
methyl N-[4-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-24-16(20)19-12-4-6-13(7-5-12)26(22,23)18-11-17(21)9-2-3-15-14(17)8-10-25-15/h4-8,10,18,21H,2-3,9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINLKSBTVRKREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC3=C2C=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.